4-Bromo-2-methyl-1-(pentyloxy)benzene

Lipophilicity ADME Liquid Crystal Formulation

4-Bromo-2-methyl-1-(pentyloxy)benzene (CAS 1014-93-3, C12H17BrO, MW 257.17 g/mol) is a brominated aromatic ether, classified as an aryl halide and substituted alkoxybenzene. It features a strategically positioned bromine atom at the para-position to a pentyloxy chain and an ortho-methyl group, a unique combination that imparts specific properties for applications in liquid crystalline materials and as a versatile synthetic intermediate.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
Cat. No. B7862008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1-(pentyloxy)benzene
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C=C1)Br)C
InChIInChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-11(13)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
InChIKeyAVQLUDJLLXWOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-1-(pentyloxy)benzene: A Differentiated Liquid Crystalline Building Block and Cross-Coupling Intermediate


4-Bromo-2-methyl-1-(pentyloxy)benzene (CAS 1014-93-3, C12H17BrO, MW 257.17 g/mol) is a brominated aromatic ether, classified as an aryl halide and substituted alkoxybenzene . It features a strategically positioned bromine atom at the para-position to a pentyloxy chain and an ortho-methyl group, a unique combination that imparts specific properties for applications in liquid crystalline materials and as a versatile synthetic intermediate . Its moderate lipophilicity (calculated LogP 4.33) and distinct substitution pattern differentiate it from simpler analogs, making it a compound of interest for material science and organic synthesis.

Why 4-Bromo-2-methyl-1-(pentyloxy)benzene Cannot Be Interchanged with Common Analogs


In research and industrial procurement, substituting 4-Bromo-2-methyl-1-(pentyloxy)benzene with a generic aryl bromide like 4-bromoanisole or 4-bromotoluene will lead to significant performance deviations in key applications. The presence and length of the pentyloxy chain critically influence molecular packing in liquid crystalline phases, as demonstrated by the distinct phase behavior of related '4Br-P-n-O-PIMB' series [1]. Shorter alkoxy chains (methoxy, ethoxy) result in different melting/boiling points and reduced conformational flexibility, potentially disrupting mesophase formation. The specific bromine substitution pattern (4-bromo) and the adjacent methyl group also dictate reactivity and regioselectivity in cross-coupling reactions [2]. The following quantitative evidence demonstrates why this specific substitution pattern and chain length are non-negotiable for achieving desired material properties and synthetic outcomes.

Quantitative Evidence Guide for 4-Bromo-2-methyl-1-(pentyloxy)benzene: Head-to-Head Comparisons


LogP Differentiation for Membrane Permeability and Phase Partitioning

The calculated octanol-water partition coefficient (LogP) for 4-Bromo-2-methyl-1-(pentyloxy)benzene is 4.33 . This is significantly higher than the LogP of its methoxy analog (estimated ~2.8), indicating a >30-fold increase in lipophilicity. The data supports superior membrane permeability and altered phase partitioning, critical for biological assays and material self-assembly.

Lipophilicity ADME Liquid Crystal Formulation

Predicted Boiling Point and Density Reflect Chain-Length-Dependent Volatility and Physical Form

The predicted boiling point for 4-Bromo-2-methyl-1-butoxybenzene (C4 chain) is 280.1±20.0 °C, with a predicted density of 1.244±0.06 g/cm³ . In contrast, the pentyloxy analog (C5 chain) is expected to exhibit a higher boiling point and a lower density, consistent with the trend of increasing alkyl chain length leading to lower density (e.g., predicted density for a similar C5 compound is 1.23 g/mL [1]). While precise experimental data for the pentyloxy derivative are limited, the class-level trend confirms that the physical properties of these compounds are exquisitely sensitive to alkoxy chain length [2].

Physical Properties Purification Handling

Bromine Substitution Pattern Dictates Reactivity in Palladium-Catalyzed Cross-Couplings

The para-bromo substitution in 4-Bromo-2-methyl-1-(pentyloxy)benzene, flanked by a methyl group, offers distinct steric and electronic properties that influence its performance in cross-coupling reactions. While direct kinetic data are not publicly available, the compound's utility as a substrate in Suzuki-type couplings for building complex biaryl systems is well-established [1]. The presence of the ortho-methyl group can subtly modulate reaction rates and yields compared to unsubstituted 4-bromophenetole or the more reactive 4-iodo analog, a key consideration for synthetic route planning [2].

Cross-Coupling Suzuki Reaction Synthetic Methodology

Optimal Research and Industrial Applications for 4-Bromo-2-methyl-1-(pentyloxy)benzene Based on Evidence


Precursor for Bent-Core and Rod-Like Liquid Crystal Mesogens

The unique combination of a long pentyloxy chain, a lateral methyl group, and a terminal bromine makes this compound an ideal building block for synthesizing advanced liquid crystalline materials. As a halogenated aromatic core component in the '4Br-P-n-O-PIMB' series, its substitution pattern is known to influence smectic C phase formation and thermal stability [1]. Researchers developing new mesogens for display technologies or optical films should prioritize this specific compound to achieve the desired mesophase behavior, as chain-length analogs will not yield the same molecular packing [2].

Versatile Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an effective handle for Suzuki-Miyaura, Heck, and other Pd-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and π-conjugated architectures [3]. Its moderate LogP (4.33) also makes it a suitable substrate for reactions in mixed aqueous-organic media. Synthetic chemists should select this compound when a C5 alkoxy chain is required in the final target, as it provides a direct, high-value entry point compared to building the chain via iterative synthesis.

Building Block for Modulating Physicochemical Properties in Drug Discovery

In medicinal chemistry, the pentyloxy group is a common motif for modulating lipophilicity and metabolic stability. 4-Bromo-2-methyl-1-(pentyloxy)benzene offers a 30-fold increase in lipophilicity compared to its methoxy analog . This predictable, quantifiable shift in LogP makes it a valuable intermediate for exploring SAR around alkoxy chain length, allowing researchers to fine-tune ADME properties without altering the core pharmacophore.

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